molecular formula C12H9F2NOS B430321 N-(3,4-difluorophenyl)-2-thiophen-2-ylacetamide CAS No. 349089-04-9

N-(3,4-difluorophenyl)-2-thiophen-2-ylacetamide

Cat. No.: B430321
CAS No.: 349089-04-9
M. Wt: 253.27g/mol
InChI Key: YKLMMBMCBSYKMD-UHFFFAOYSA-N
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Description

N-(3,4-difluorophenyl)-2-thiophen-2-ylacetamide: is a synthetic organic compound characterized by the presence of a difluorophenyl group and a thienylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-difluorophenyl)-2-thiophen-2-ylacetamide typically involves the reaction of 3,4-difluoroaniline with 2-thiophenylacetyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: N-(3,4-difluorophenyl)-2-thiophen-2-ylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

N-(3,4-difluorophenyl)-2-thiophen-2-ylacetamide has found applications in various scientific research fields:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(3,4-difluorophenyl)-2-thiophen-2-ylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cellular processes, leading to altered cellular functions and therapeutic effects.

Comparison with Similar Compounds

  • N-(3,4-difluorophenyl)-3-(3-methylphenoxy)propanamide
  • N-(3,4-difluorophenyl)carbamoyl]methionine
  • 3,4-Difluorophenyl isocyanate

Comparison: N-(3,4-difluorophenyl)-2-thiophen-2-ylacetamide is unique due to the presence of both difluorophenyl and thienylacetamide groups, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit distinct reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

349089-04-9

Molecular Formula

C12H9F2NOS

Molecular Weight

253.27g/mol

IUPAC Name

N-(3,4-difluorophenyl)-2-thiophen-2-ylacetamide

InChI

InChI=1S/C12H9F2NOS/c13-10-4-3-8(6-11(10)14)15-12(16)7-9-2-1-5-17-9/h1-6H,7H2,(H,15,16)

InChI Key

YKLMMBMCBSYKMD-UHFFFAOYSA-N

SMILES

C1=CSC(=C1)CC(=O)NC2=CC(=C(C=C2)F)F

Canonical SMILES

C1=CSC(=C1)CC(=O)NC2=CC(=C(C=C2)F)F

solubility

20.9 [ug/mL]

Origin of Product

United States

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